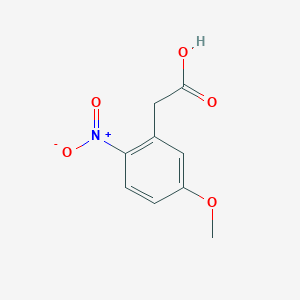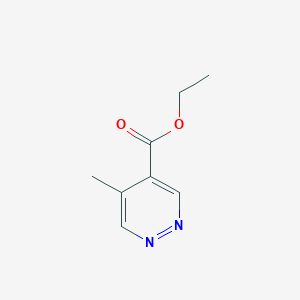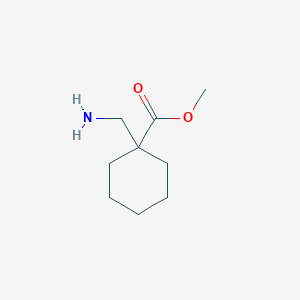![molecular formula C7H12N2O2 B1317304 (9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one CAS No. 930783-25-8](/img/structure/B1317304.png)
(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one” is a type of oxazine . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .
Synthesis Analysis
The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP . It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically . A one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .
Molecular Structure Analysis
Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .
Chemical Reactions Analysis
The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP . It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically .
Physical And Chemical Properties Analysis
Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .
Scientific Research Applications
Cytotoxic Evaluation on HeLa Cell Line
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Quinazolinone backbone, which is similar to the compound you mentioned, is present in a large number of bioactive substances. Some 4(3H)-quinazolinones have shown remarkable cytotoxic activity, and in this study, some were synthesized and screened against HeLa cells .
- Methods of Application : The synthesis was performed via reaction of anthranilic acid with dicarboxylic anhydrides to produce carboxylic acids derivatives. The products were heated in acetic anhydride to produce benzoxazinones. Finally, 4(3H)-quinazolinones were synthesized by reaction between benzoxazinones and primary amines .
- Results or Outcomes : The results indicated that the tested compounds did not show significant cytotoxicity alone and in combination with doxorubicin (1 and 20 μM) .
Anti-Tuberculosis Agents
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Compounds with a structure similar to the one you mentioned have been developed as anti-tuberculosis (TB) agents .
- Methods of Application : The synthesis of these compounds is not detailed in the source, but it involves the development of a practical and efficient approach to create the necessary structures .
- Results or Outcomes : The efficiency of synthesis was improved and the oxidation of the sulfide in the compounds was avoided .
Anti-Tuberculosis Agents
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Compounds with a structure similar to the one you mentioned have been developed as anti-tuberculosis (TB) agents .
- Methods of Application : The synthesis of these compounds is not detailed in the source, but it involves the development of a practical and efficient approach to create the necessary structures .
- Results or Outcomes : The efficiency of synthesis was improved and the oxidation of the sulfide in the compounds was avoided .
Future Directions
properties
IUPAC Name |
(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCWTJKARNZOLR-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@@H](CN1)COCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)

![2-Methyloxazolo[5,4-b]pyridine](/img/structure/B1317234.png)

![Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-](/img/structure/B1317239.png)
![3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-](/img/structure/B1317242.png)



![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)

